2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminobenzyl alcohol derivatives with thioanisole in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Functionalized benzoxazepine derivatives.
Scientific Research Applications
2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-thiazolyl: Contains a thiazole ring instead of a benzoxazepine ring.
4-hydroxy-2-quinolones: Similar heterocyclic structure with different functional groups.
Uniqueness
2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific combination of sulfur and nitrogen atoms within the benzoxazepine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-17(19)18(14-7-5-8-15(10-14)21-2)11-13-6-3-4-9-16(13)20-12/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGJBHMCHWJKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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